2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16687295
InChI: InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11)
SMILES:
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one

CAS No.:

Cat. No.: VC16687295

Molecular Formula: C5H5N5O

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one -

Specification

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
IUPAC Name 2-amino-3H-imidazo[2,1-f][1,2,4]triazin-4-one
Standard InChI InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11)
Standard InChI Key BPNSLLMDTGXGFF-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=N1)C(=O)NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

The core structure of 2-amino-3H,4H-imidazo[2,1-f] triazin-4-one features a fused imidazo-triazinone system with an amino substituent at position 2. Its molecular formula is C₅H₄N₅O, with a molecular weight of 166.12 g/mol. Key structural attributes include:

  • Imidazole ring: Provides hydrogen bond donor (HBD) and acceptor (HBA) sites critical for molecular interactions.

  • Triazinone moiety: Introduces rigidity and electronic diversity, enhancing binding affinity to enzymatic pockets.

  • Amino group: Serves as a functional handle for further derivatization or direct participation in hydrogen bonding .

Comparative analysis with its brominated analog, 7-bromo-3H,4H-imidazo[2,1-f] triazin-4-one (CAS 1235374-52-3), reveals a molecular weight increase to 215.01 g/mol upon bromine substitution, highlighting the scaffold’s adaptability for halogenation .

Synthetic Methodologies

Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB-3CR)

The GBB-3CR enables efficient assembly of the imidazo-triazinone core. A one-pot, two-step protocol involves:

  • Formation of 1-amino-3-benzylguanidine hydroiodide via reaction of hydrazinecarbothioamide hydroiodide with benzylamine .

  • Cyclization with ethyl 2-amino-2-thioxoacetate under basic conditions (K₂CO₃/DMSO), yielding 1,2,4-triazin-5-ones as intermediates .

This method achieves moderate to good yields (37–49%) and permits diversification through varying benzyl protecting groups .

Alternative Cyclization Approaches

A complementary route employs ethyl oxalyl chloride for intramolecular cyclization of 3,6-diamino-1,2,4-triazin-5-ones. Key steps include:

  • Acylation at N-2 using ethyl oxalyl chloride in tetrahydrofuran (THF).

  • Deprotection under acidic conditions to furnish the imidazo[2,1-f][1, triazin-4-one core .

This method is notable for regioselectivity and compatibility with diverse substituents, enabling library synthesis for structure-activity relationship (SAR) studies .

Pharmacological Relevance

Guanine Isosterism and Nucleobase Mimicry

The compound’s HBA–HBD–HBD triad mirrors guanine’s hydrogen-bonding pattern, enabling it to mimic guanine in DNA/RNA interactions or GTP-binding proteins. This property has been exploited in:

  • Antiviral agents: Disruption of viral polymerase activity.

  • Kinase inhibitors: Competitive binding at ATP sites .

Phosphodiesterase (PDE) Inhibition

Structural analogs, such as imidazo[5,1-f] triazin-4(3H)-one, form the core of PDE5 inhibitors (e.g., vardenafil). The target compound’s triazinone ring interacts with PDE5’s catalytic domain, enhancing cGMP levels and vasodilation .

Comparative Data on Derivatives

Property2-Amino-3H,4H-imidazo[2,1-f] triazin-4-one7-Bromo Derivative 2-Amino-7-bromo Derivative
Molecular FormulaC₅H₄N₅OC₅H₃BrN₄OC₅H₄BrN₅O
Molecular Weight (g/mol)166.12215.01230.02
Key Substituent-NH₂ at C2-Br at C7-NH₂ at C2, -Br at C7
Synthetic Yield (%)37–49 N/AN/A

Future Directions and Challenges

Optimization of Synthetic Efficiency

Current methodologies suffer from moderate yields and multi-step sequences. Future work may explore:

  • Photocatalytic cyclization to reduce reaction steps.

  • Flow chemistry for scalable production .

Expanding Therapeutic Applications

Ongoing research targets:

  • Anticancer activity: Inhibition of AMP deaminase and polo-like kinases .

  • Neuropharmacology: Modulation of GABAₐ receptors for anxiolytic effects .

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